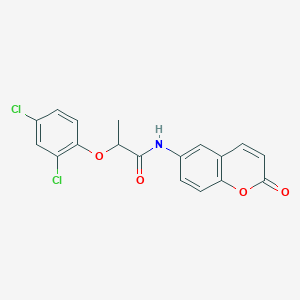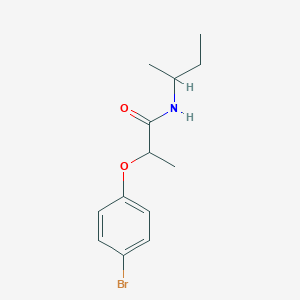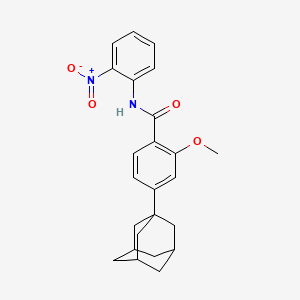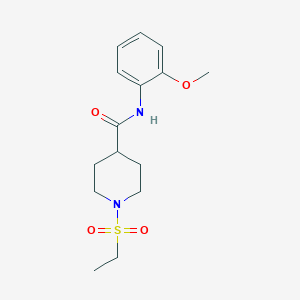![molecular formula C18H20BrNO3 B4111026 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide
説明
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of amides and has a molecular formula of C19H21BrNO3. The compound is synthesized through a multistep process that involves various reagents and catalysts. In
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been found to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been found to exhibit various biochemical and physiological effects in the body. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been found to modulate the activity of various neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders. 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been found to exhibit a wide range of therapeutic properties, making it a versatile compound for studying various biological processes. However, 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide also has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide and its potential applications in the treatment of neurological disorders and cancer. Future research can also focus on the development of more water-soluble derivatives of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide to improve its bioavailability and efficacy in vivo. Finally, more studies are needed to assess the safety and toxicity of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide in vivo to determine its potential as a therapeutic agent.
科学的研究の応用
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide has been found to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-13(23-17-9-5-15(19)6-10-17)18(21)20-12-11-14-3-7-16(22-2)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFFYMPWCZMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)

![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)


![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)

